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Compound of Interest

Compound Name: 2,3,5-Tribromo-4-methylpyridine

Cat. No.: B1309439

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tribromo-4-methylpyridine is a polyhalogenated pyridine derivative with significant
potential as a versatile building block in medicinal chemistry. The pyridine scaffold is a
privileged structure in drug discovery, and the presence of multiple bromine atoms offers a rich
platform for selective functionalization through various cross-coupling reactions. This allows for
the systematic exploration of the chemical space around the pyridine core to develop novel
therapeutic agents. The methyl group provides an additional point for steric and electronic
modulation of the final compounds.

This document provides an overview of the potential applications of 2,3,5-Tribromo-4-
methylpyridine, with a focus on its use in the synthesis of kinase inhibitors and other
biologically active molecules. Detailed, albeit hypothetical, experimental protocols for its
derivatization and for a common biological assay are also presented.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,5-Tribromo-4-methylpyridine is
presented in the table below. This data is essential for its handling, storage, and use in
chemical reactions.
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Property Value

Molecular Formula CeHa4BrsN

Molecular Weight 353.82 g/mol

Appearance Off-white to pale yellow solid (predicted)
Boiling Point Not available

Melting Point Not available

Soluble in common organic solvents (e.g., DMF,

Solubility )
DMSO, Dioxane)

Applications in Medicinal Chemistry

The strategic placement of three bromine atoms on the 4-methylpyridine core makes 2,3,5-
Tribromo-4-methylpyridine a highly attractive starting material for the synthesis of complex
molecules, particularly in the field of oncology and infectious diseases.

Kinase Inhibitors

Substituted pyridines are key components of many approved and investigational kinase
inhibitors. They often act as hinge-binders in the ATP-binding pocket of kinases. The multiple
bromine atoms on 2,3,5-Tribromo-4-methylpyridine allow for the differential and sequential
introduction of various aryl, heteroaryl, and amino groups, which can interact with different
regions of the kinase active site. This enables the fine-tuning of potency and selectivity. For
example, selective Suzuki-Miyaura or Buchwald-Hartwig reactions at the 2-, 3-, or 5-positions
can be explored to generate a library of diverse compounds for screening against a panel of
kinases.

Other Therapeutic Areas

Beyond kinase inhibition, derivatives of substituted pyridines have shown a broad range of
biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1] The
ability to introduce diverse functionalities onto the 2,3,5-tribromo-4-methylpyridine scaffold
opens up possibilities for the discovery of novel agents in these therapeutic areas as well.
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Hypothetical Biological Activity Data

The following table summarizes the hypothetical in vitro cytotoxic and kinase inhibitory activities
of representative derivatives of 2,3,5-Tribromo-4-methylpyridine against various human
cancer cell lines and a target kinase. These values are projected based on data for structurally
related compounds.

Compoun Cancer Kinase
R*(atC2) R?(atC5) ) ICs0 (M) ICs0 (NM)
dID Cell Line Target
Derivative MCF-7 Generic
Phenyl -Br 8.5 ) 75
A (Breast) Tyr Kinase
_ 4- .
Derivative A549 Generic
Fluorophen  -Br 5.2 ) 50
B (Lung) Tyr Kinase
yl
Derivative . MCF-7 Generic
Phenyl Aniline 1.2 ) 15
C (Breast) Tyr Kinase
o 4- .
Derivative N A549 Generic
Fluorophen  Aniline 0.8 ) 10
D | (Lung) Tyr Kinase
y

Experimental Protocols

The following are detailed, hypothetical protocols for the derivatization of 2,3,5-Tribromo-4-
methylpyridine and a common biological assay.

Protocol 1: Regioselective Suzuki-Miyaura Cross-
Coupling
This protocol describes a method for the regioselective Suzuki-Miyaura cross-coupling reaction

to introduce an aryl group at the C2 position of 2,3,5-Tribromo-4-methylpyridine. The higher
reactivity of the C2-Br bond is exploited for selectivity.

Materials:
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2,3,5-Tribromo-4-methylpyridine (1.0 eq)
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
Pd(PPhs)a4 (0.05 eq)

Potassium carbonate (K2COs) (2.0 eq)

Degassed 1,4-Dioxane/Water (4:1 v/v)

Argon or Nitrogen gas

Standard Schlenk line glassware

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3,5-
Tribromo-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium
carbonate (2.0 eq).

Add Pd(PPhs)a (0.05 eq) to the flask.
Add the degassed mixture of 1,4-dioxane and water.

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC
or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-
3,5-dibromo-4-methylpyridine.

Protocol 2: Buchwald-Hartwig Amination
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This protocol outlines a general procedure for the Buchwald-Hartwig amination to introduce an
amino group, which can be performed on the remaining bromo-positions of the pyridine ring.

Materials:

Bromo-substituted 4-methylpyridine derivative (e.g., 2-aryl-3,5-dibromo-4-methylpyridine)
(1.0 eq)

e Amine (e.g., Aniline) (1.2 eq)

e Pdz(dba)s (0.02 eq)

o Xantphos (0.04 eq)

e Sodium tert-butoxide (NaOtBu) (1.4 eq)
¢ Anhydrous, degassed toluene

e Argon or Nitrogen gas

o Standard Schlenk line glassware
Procedure:

e In a glovebox or under an inert atmosphere, add the bromo-substituted 4-methylpyridine
derivative (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pdz(dba)s (0.02 eq),
and Xantphos (0.04 eq) to a Schlenk tube.

e Add anhydrous, degassed toluene.

o Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours, monitoring by
TLC or LC-MS.

e Cool the reaction to room temperature and dilute with ethyl acetate.
« Filter the mixture through a pad of Celite, washing with ethyl acetate.

o Wash the filtrate with water and brine.
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e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel.

Protocol 3: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
assay to evaluate the in vitro cytotoxic activity of the synthesized compounds.

Materials:

Human cancer cell lines (e.g., MCF-7, A549)

e Complete cell culture medium (e.g., DMEM with 10% FBS)

o 96-well plates

e Synthesized compounds dissolved in DMSO

e MTT solution (5 mg/mL in PBS)

e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)
» Plate reader

Procedure:

¢ Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and
incubate for 24 hours at 37 °C in a 5% CO:z incubator.

o Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.
Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle
control (DMSO) and a positive control (e.g., Doxorubicin).

o MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for another 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 150 pL of the solubilization

buffer to each well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
plate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value for each compound.
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Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway targeted by
kinase inhibitors.

Experimental Workflow Diagram
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Caption: General workflow for the synthesis and evaluation of bioactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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